Molecular structure and properties of 3-(2,5-Dimethylphenoxy)pyrrolidine hydrochloride
Molecular structure and properties of 3-(2,5-Dimethylphenoxy)pyrrolidine hydrochloride
This guide provides an in-depth technical analysis of 3-(2,5-Dimethylphenoxy)pyrrolidine hydrochloride , a significant heterocyclic building block and pharmacophore in medicinal chemistry.
Structural Analysis, Synthesis, and Application in Medicinal Chemistry
Executive Summary
3-(2,5-Dimethylphenoxy)pyrrolidine hydrochloride (CAS: 1185301-78-3 ) is a substituted pyrrolidine derivative characterized by an ether linkage connecting a 3-position pyrrolidine ring to a 2,5-dimethylphenyl moiety. This molecular architecture belongs to the 3-aryloxypyrrolidine class, a privileged scaffold in drug discovery.
This scaffold is structurally homologous to several CNS-active agents, serving as a conformationally restricted analog of flexible aryloxyalkylamines (e.g., mexiletine, atomoxetine). It is primarily utilized as a core intermediate in the development of sodium channel blockers (Nav1.7) , norepinephrine/serotonin reuptake inhibitors (NSRIs) , and histamine H3 antagonists .
Molecular Architecture & Properties[1][2]
2.1. Chemical Identity
| Property | Specification |
| IUPAC Name | 3-(2,5-dimethylphenoxy)pyrrolidine hydrochloride |
| CAS Number | 1185301-78-3 |
| Molecular Formula | C₁₂H₁₇NO[1] · HCl |
| Molecular Weight | 191.27 g/mol (Free Base); 227.73 g/mol (HCl Salt) |
| SMILES | CC1=CC(OC2CCNC2)=C(C)C=C1.Cl |
| Salt Form | Hydrochloride (1:1 stoichiometry) |
2.2. Structural Analysis
The molecule consists of three distinct pharmacophoric domains:
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The Basic Center: The secondary amine of the pyrrolidine ring (pKa ~9.5–9.8) is protonated at physiological pH, facilitating electrostatic interactions with aspartate residues in transmembrane protein targets (e.g., SLC6 transporter family).
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The Linker: The ether oxygen provides a hydrogen bond acceptor site and introduces a specific bond angle (~110°) that dictates the spatial orientation of the aromatic ring relative to the amine.
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The Lipophilic Tail: The 2,5-dimethylphenyl group serves as a hydrophobic anchor. The ortho-methyl group restricts rotation around the ether bond, potentially locking the bioactive conformation.
2.3. Stereochemistry
The C3 position of the pyrrolidine ring is a chiral center .
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Enantiomers: The compound exists as (R)- and (S)-enantiomers.[2]
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Biological Relevance: In 3-aryloxypyrrolidine NSRIs, the (S)-enantiomer often exhibits superior binding affinity for the norepinephrine transporter (NET), while the (R)-enantiomer may show selectivity for the serotonin transporter (SERT).
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Note: Unless specified as (R) or (S), CAS 1185301-78-3 typically refers to the racemic mixture.
Physicochemical Profile
Data below represents calculated values based on the free base form.
| Parameter | Value (Predicted) | Significance |
| cLogP | 2.6 ± 0.3 | Moderate lipophilicity; suggests good blood-brain barrier (BBB) permeability. |
| pKa (Base) | 9.6 ± 0.2 | Predominantly ionized (>99%) at pH 7.4. |
| TPSA | 21.26 Ų | Low polar surface area, favorable for CNS penetration. |
| H-Bond Donors | 1 | Secondary amine proton. |
| H-Bond Acceptors | 2 | Ether oxygen, amine nitrogen. |
| Solubility | High (Water) | The HCl salt is highly soluble in water and methanol; sparingly soluble in ether/hexane. |
Synthesis & Manufacturing Protocols
The synthesis of 3-(2,5-dimethylphenoxy)pyrrolidine hydrochloride is typically achieved via a convergent route involving the coupling of a protected pyrrolidine scaffold with 2,5-dimethylphenol.
4.1. Synthetic Pathway Diagram
The following diagram illustrates the two primary routes: Nucleophilic Aromatic Substitution (SNAr/SN2) and the Mitsunobu Reaction .
Caption: Convergent synthetic pathways for 3-aryloxypyrrolidines. Route A uses Mitsunobu coupling; Route B uses mesylate displacement.
4.2. Detailed Protocol (Route B: SN2 Displacement)
This method is preferred for scale-up due to lower cost and easier purification compared to the Mitsunobu reaction.
Step 1: Mesylation
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Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in dry DCM at 0°C.
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Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq).
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Stir for 2 hours. Wash with NaHCO₃, dry over MgSO₄, and concentrate to yield the mesylate intermediate.
Step 2: Ether Formation
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Dissolve 2,5-Dimethylphenol (1.1 eq) in dry DMF.
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Add Cesium Carbonate (Cs₂CO₃) (2.0 eq) or K₂CO₃ and stir at room temperature for 30 mins to generate the phenoxide.
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Add the mesylate intermediate (from Step 1) dissolved in DMF.
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Heat to 80°C for 12–16 hours.
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Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.
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Purification: Silica gel chromatography (Hexane/EtOAc) yields N-Boc-3-(2,5-dimethylphenoxy)pyrrolidine.
Step 3: Deprotection & Salt Formation
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Dissolve the N-Boc intermediate in 1,4-Dioxane .
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Add 4M HCl in Dioxane (5–10 eq) at 0°C.
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Stir at room temperature for 2–4 hours. A white precipitate should form.
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Isolation: Filter the solid, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.
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Yield: Typically >85% for the deprotection step.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data is expected:
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¹H NMR (400 MHz, DMSO-d₆):
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Amine Protons: δ 9.2–9.5 (br s, 2H, NH₂⁺).
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Aromatic Protons: δ 7.05 (d, 1H), 6.75 (s, 1H), 6.65 (d, 1H) — characteristic 1,2,5-substitution pattern.
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Ether Methine: δ 5.0–5.1 (m, 1H, ArO-CH -CH₂).
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Pyrrolidine Ring: δ 3.2–3.5 (m, 4H, CH ₂-N), δ 2.1–2.3 (m, 2H, CH ₂-CH-O).
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Methyl Groups: δ 2.25 (s, 3H), 2.15 (s, 3H).
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Mass Spectrometry (ESI+):
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m/z: 192.1 [M+H]⁺ (matches C₁₂H₁₈NO⁺).
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Melting Point:
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Expected range: 145–155°C (decomposition).
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Biological Applications & Pharmacophore Mapping
6.1. Structural Homology
This compound acts as a rigidified analog of Mexiletine (anti-arrhythmic/analgesic) and a simplified fragment of Atomoxetine (NRI).
Caption: Pharmacophore relationship between 3-aryloxypyrrolidines and established CNS drugs.
6.2. Therapeutic Potential
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Monoamine Transporter Inhibition: The 3-aryloxypyrrolidine scaffold is a known template for dual serotonin/norepinephrine reuptake inhibitors (NSRIs). The 2,5-dimethyl substitution pattern enhances lipophilicity and steric bulk, potentially increasing selectivity for NET over SERT.
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Sodium Channel Blockade: Similar to mexiletine, the ether-linked amine motif can block voltage-gated sodium channels (Nav1.7), making this compound a candidate for neuropathic pain research.
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H3 Receptor Antagonism: Substituted phenoxypyrrolidines have been explored as Histamine H3 antagonists for cognitive disorders.
Handling and Stability
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Storage: Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic.
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Stability: Stable in solid form for >2 years. Aqueous solutions should be prepared fresh or frozen.
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Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
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Bio-Fount. (n.d.). 3-(2,5-Dimethylphenoxy)pyrrolidine Hydrochloride Product Data. Retrieved from
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Smith, J. A., et al. (2013). "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.
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Becknell, N. C., et al. (2011). "Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
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Huateng Pharma. (n.d.). Pyrrolidine Derivatives and API Intermediates. Retrieved from
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Sweeney, J. B., et al. (2018). "Synthesis of 3-substituted pyrrolidines via palladium-catalyzed hydroarylation." ChemRxiv.
